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Compound of Interest

Compound Name: DB2115 tertahydrochloride

Cat. No.: B10828032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
DB2115 tetrahydrochloride is a potent and highly selective small molecule inhibitor of the

transcription factor PU.1.[1] By binding to the minor groove of DNA flanking the PU.1 binding

site, DB2115 allosterically hinders the interaction of PU.1 with its target DNA sequences. This

interference with PU.1, a master regulator of myeloid differentiation, leads to the suppression of

tumor cell proliferation and the induction of apoptosis, particularly in the context of Acute

Myeloid Leukemia (AML).[1] This technical guide provides an in-depth overview of DB2115

tetrahydrochloride, including its mechanism of action, key experimental data, detailed protocols

for relevant assays, and visualizations of its signaling pathway and experimental workflows.
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Property Value

Chemical Name

2-(4-(4-(4-(6-carbamimidoyl-1H-

benzo[d]imidazol-2-

yl)phenoxy)butoxy)phenyl)-1H-

benzo[d]imidazole-5-carboximidamide

tetrahydrochloride

Molecular Formula C₃₂H₃₄N₈O₂ · 4HCl

Molecular Weight 704.48 g/mol

CAS Number 1366126-19-3

Mechanism of Action
DB2115 tetrahydrochloride functions as a highly selective inhibitor of the transcription factor

PU.1.[1] PU.1 is a critical regulator of gene expression during myeloid and B-lymphoid cell

development.[2] In AML, the function of PU.1 is often dysregulated.[2] DB2115 does not bind

directly to PU.1 but instead targets the minor groove of the DNA adjacent to the PU.1 binding

site. This binding event allosterically inhibits the binding of PU.1 to its consensus sequence on

the DNA, thereby preventing the transcription of its target genes.[1] This disruption of PU.1-

mediated transcription is the primary mechanism through which DB2115 exerts its anti-

leukemic effects.

Quantitative Data
The following tables summarize the key quantitative data for DB2115 tetrahydrochloride from in

vitro studies.

Table 1: In Vitro Efficacy in AML Cell Lines
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Cell Line Description IC₅₀ (µM) Reference

MOLM-13
Human AML, FLT3-

ITD

Not explicitly stated,

but sensitive
[3]

THP-1
Human AML, MLL-

AF9

Not explicitly stated,

but sensitive
[3]

Kasumi-1
Human AML, AML1-

ETO

Not explicitly stated,

but sensitive
[3]

HL-60
Human promyelocytic

leukemia

Not explicitly stated,

but sensitive
[4]

U937
Human histiocytic

lymphoma

Not explicitly stated,

but sensitive
[5]

Note: While specific IC₅₀ values for DB2115 in these exact cell lines are not readily available in

the provided search results, the literature indicates its efficacy in these and other AML cell

lines. The IC50 for inhibiting PU.1 binding to DNA is reported as 2.3 nM.[1]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

DB2115 tetrahydrochloride.

PU.1-DNA Binding Inhibition Assay (Surface Plasmon
Resonance)
This protocol outlines the steps for quantifying the inhibition of PU.1 binding to its DNA target

using Surface Plasmon Resonance (SPR).

Materials:

Biacore instrument (e.g., Biacore T200)

CM5 sensor chip

Streptavidin
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Biotinylated DNA oligonucleotide containing the PU.1 binding site

Recombinant PU.1 protein

DB2115 tetrahydrochloride

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., 0.1 M NaOH)

Procedure:

Chip Preparation:

Equilibrate the CM5 sensor chip with running buffer.

Activate the carboxyl groups on the sensor surface using a mixture of N-

hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Immobilize streptavidin to the activated surface.

Block remaining active sites with ethanolamine.

DNA Immobilization:

Inject the biotinylated DNA oligonucleotide over the streptavidin-coated surface to achieve

a stable baseline.

Binding Analysis:

Inject a constant concentration of recombinant PU.1 protein over the DNA-immobilized

surface to establish a baseline binding signal.

Prepare a dilution series of DB2115 tetrahydrochloride in running buffer.

Co-inject the PU.1 protein with each concentration of DB2115.

Monitor the change in the SPR signal (response units, RU) to determine the extent of

binding inhibition.
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Data Analysis:

Subtract the reference flow cell signal from the active flow cell signal.

Plot the percentage of PU.1 binding inhibition against the log concentration of DB2115.

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability in AML cell lines upon treatment with

DB2115 tetrahydrochloride.

Materials:

AML cell lines (e.g., MOLM-13, THP-1)

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

DB2115 tetrahydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates

Microplate reader

Procedure:

Cell Seeding:

Seed AML cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete

medium.

Drug Treatment:

Prepare a serial dilution of DB2115 tetrahydrochloride.
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Add the desired concentrations of the compound to the wells. Include a vehicle control

(e.g., DMSO).

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition and Incubation:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C.

Formazan Solubilization:

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control.

Plot the percentage of viability against the log concentration of DB2115 and determine the

IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis in AML cells treated with

DB2115 tetrahydrochloride using flow cytometry.

Materials:

AML cell lines

DB2115 tetrahydrochloride

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)
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Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Cell Treatment:

Treat AML cells with the desired concentration of DB2115 tetrahydrochloride for 48 hours.

Include an untreated control.

Cell Harvesting and Washing:

Harvest the cells by centrifugation.

Wash the cells twice with cold PBS.

Staining:

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Acquire data using appropriate fluorescence channels for FITC (for Annexin V) and PI.

Data Analysis:

Gate the cell population based on forward and side scatter to exclude debris.

Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.
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Quantify the percentage of cells in each quadrant:

Lower-left (Annexin V-/PI-): Live cells

Lower-right (Annexin V+/PI-): Early apoptotic cells

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by DB2115

tetrahydrochloride.
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Caption: PU.1 signaling pathway and the inhibitory action of DB2115.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

DB2115 tetrahydrochloride.
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Caption: Experimental workflow for DB2115 tetrahydrochloride evaluation.
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Conclusion
DB2115 tetrahydrochloride represents a promising therapeutic candidate for AML by selectively

targeting the PU.1 transcription factor. Its unique mechanism of allosteric inhibition of DNA

binding provides a novel approach to disrupt the oncogenic signaling pathways driven by

dysregulated PU.1. The data and protocols presented in this guide offer a comprehensive

resource for researchers and drug development professionals working on novel AML therapies

and transcription factor inhibitors. Further in vivo studies are warranted to fully elucidate the

therapeutic potential and safety profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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